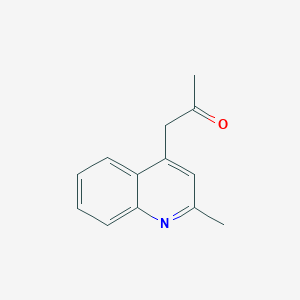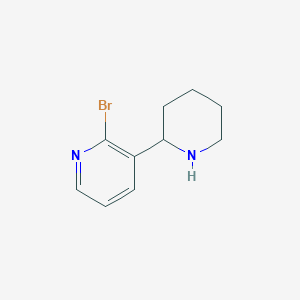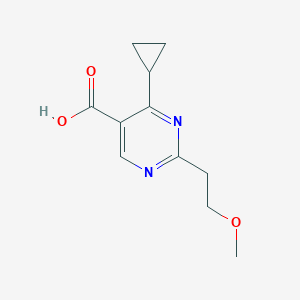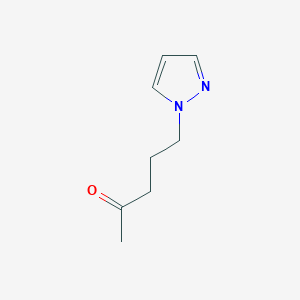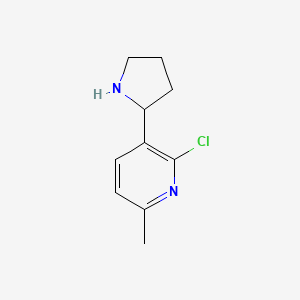![molecular formula C12H14N2O2S B13538601 tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole. The reaction typically proceeds in good yield and involves standard organic synthesis techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction for characterization .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Lacks the tert-butyl and carboxylate groups, resulting in different chemical properties.
Benzothiazole-2-carboxylic acid: Similar structure but without the amino group.
tert-Butyl 2-aminobenzoate: Similar tert-butyl and amino groups but different ring structure.
Uniqueness
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to the combination of the benzothiazole ring, amino group, and tert-butyl carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-10(15)7-4-5-8-9(6-7)17-11(13)14-8/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
VCKMPNMRSNUMQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


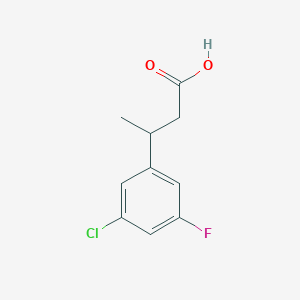
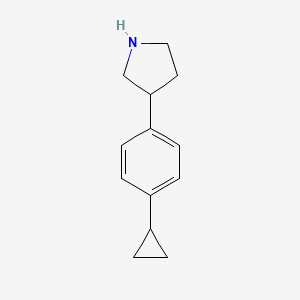
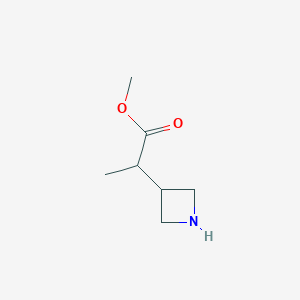
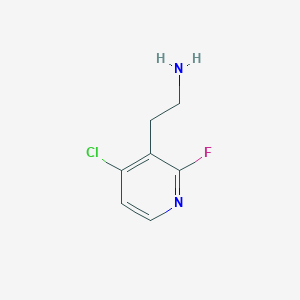
![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
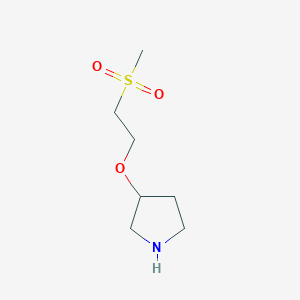
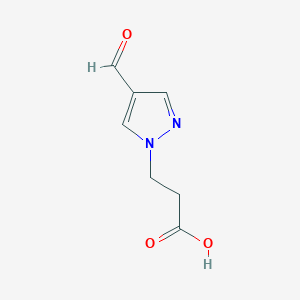
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
